molecular formula C14H20N2O B6362777 1-(3-Methylpiperazin-1-yl)-3-phenylpropan-1-one CAS No. 1240567-58-1

1-(3-Methylpiperazin-1-yl)-3-phenylpropan-1-one

Cat. No.: B6362777
CAS No.: 1240567-58-1
M. Wt: 232.32 g/mol
InChI Key: QOUXHIIZYIRPPH-UHFFFAOYSA-N
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Description

1-(3-Methylpiperazin-1-yl)-3-phenylpropan-1-one ( 1240567-58-1) is a chemical compound with a molecular formula of C14H20N2O and a molecular weight of 232.32 g/mol . Its structure features a phenylpropanone scaffold linked to a 3-methylpiperazine group, a motif found in compounds with diverse biological activities. While the specific biological profile and mechanism of action of this exact molecule are not fully detailed in public scientific literature, structural analogs based on the 1-phenylpropanone framework have been investigated for various research applications. For instance, patent literature indicates that 1-phenylpropanone compounds incorporating piperazine and other heterocyclic groups have been studied for their potential anti-tumor effects against models of breast cancer and chronic lymphocytic leukemia . Furthermore, related piperazine-containing structures have been identified as modulators of the complement pathway, suggesting potential research applications in immune and inflammatory disorders . Researchers may also find value in exploring its utility as a building block in organic synthesis and medicinal chemistry, given the pharmacological relevance of its constituent groups. This product is intended for Research Use Only and is not for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylpiperazin-1-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12-11-16(10-9-15-12)14(17)8-7-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUXHIIZYIRPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Methylpiperazin 1 Yl 3 Phenylpropan 1 One and Its Structural Analogues

Conventional Synthetic Routes to Propan-1-one Derivatives

Traditional approaches to synthesizing 1-(3-Methylpiperazin-1-yl)-3-phenylpropan-1-one and similar structures rely on well-established, multi-step reaction sequences. These methods prioritize reliability and the use of readily available starting materials.

Acylation Reactions Involving Phenylpropane Precursors

A fundamental strategy for constructing the carbon skeleton of these compounds involves acylation reactions. One common pathway is the Friedel-Crafts acylation, where a benzene (B151609) derivative is acylated with a suitable propanoyl halide or anhydride (B1165640). However, for the specific target compound, a more direct and widely used approach is the acylation of the piperazine (B1678402) ring itself.

This typically involves the reaction of a phenylpropane precursor, such as 3-phenylpropanoyl chloride, with 3-methylpiperazine. The reaction forms the robust amide bond that characterizes the final molecule. The phenylpropane precursor can be synthesized from starting materials like cinnamic acid or hydrocinnamic acid.

Integration of Methylpiperazine Scaffolds via Amidation or Amination Reactions

The key step in the synthesis is the formation of the amide linkage between the 3-phenylpropanoic acid backbone and the 3-methylpiperazine ring. This is typically achieved through standard amidation protocols. youtube.comyoutube.com The carboxylic acid (3-phenylpropanoic acid) is first activated to a more reactive species, such as an acid chloride, an ester, or by using coupling reagents. This activated intermediate then readily reacts with the secondary amine of the 3-methylpiperazine to form the desired amide bond. sci-hub.se

Alternatively, reductive amination can be employed. This would involve reacting a suitable keto-aldehyde with 3-methylpiperazine under reducing conditions to form the C-N bond and the piperazine ring system simultaneously or in a stepwise fashion.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product in conventional synthesis. Key factors that are often adjusted include the choice of solvent, the reaction temperature, the type of base used, and the nature of the activating or coupling agent for amidation. For instance, in the synthesis of related piperazine derivatives, the use of different bases such as potassium carbonate or pyridine (B92270) has been shown to influence reaction outcomes. nih.govnih.gov The selection of an appropriate solvent is also critical; solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or dimethylformamide (DMF) are commonly used depending on the specific reactants and conditions. nih.govresearchgate.netresearchgate.net Careful control of temperature, from cooling at 0°C during the addition of reagents to refluxing for several hours, is often necessary to ensure the reaction proceeds to completion while minimizing side products. youtube.comnih.gov

Table 1: Comparison of Conventional Synthesis Parameters for Piperazine Derivatives

Parameter Condition 1 Condition 2 Condition 3 Reference
Base Pyridine K2CO3 Triethylamine (B128534) nih.gov, nih.gov, researchgate.net
Solvent THF DMF CH2Cl2 nih.gov, nih.gov, researchgate.net
Temperature Room Temp 90 °C Reflux nih.gov, researchgate.net
Reactants Acid Chloride, Amine Alkyl Halide, Amine Carboxylic Acid, Amine nih.gov, nih.gov

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more efficient, faster, and environmentally friendly synthetic methods. These advanced approaches often offer higher yields and simpler purification procedures compared to conventional techniques.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. scipublications.commdpi.com For the synthesis of piperazine derivatives, microwave irradiation has been shown to dramatically reduce reaction times from hours to mere minutes, while often providing improved yields. nih.govresearchgate.net This technique efficiently transfers energy directly to the reacting molecules, leading to rapid heating and enhanced reaction rates. nih.gov The synthesis of various piperazine-containing heterocyclic compounds has been successfully achieved using this method, highlighting its broad applicability and benefits in terms of efficiency and sustainability. mdpi.comresearchgate.net

Table 2: Microwave-Assisted vs. Conventional Heating for Piperazine Derivative Synthesis

Method Reaction Time Yield Advantages Reference
Conventional Heating 2-4.5 hours Moderate Standard equipment researchgate.net
Microwave Irradiation 2-8 minutes Good to Excellent Rapid reaction, higher yields, cleaner products nih.gov, researchgate.net

Catalytic Methods in C-N Bond Formation

Modern synthetic chemistry increasingly relies on catalytic methods to form C-N bonds due to their high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, for instance, have become a standard method for the amination of aryl halides and sulfonates, providing a versatile route to complex amine-containing molecules. nih.gov For the synthesis of piperazine derivatives, catalytic hydrogenation is another important technique. mdpi.com For example, a reductive amination process can be performed using a catalyst like Platinum on carbon (Pt/C), which facilitates the formation of the C-N bond under hydrogen pressure. mdpi.comresearchgate.net These catalytic approaches often proceed under milder conditions and with greater functional group tolerance than their stoichiometric counterparts, making them highly valuable in modern organic synthesis.

One-Pot Synthesis Strategies

One-pot synthesis strategies, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource economy, and reduced waste generation. For the synthesis of complex piperazine derivatives, multicomponent reactions (MCRs) are particularly powerful. These reactions combine three or more starting materials in a single operation to form a product that contains portions of all the initial reactants.

While a specific one-pot synthesis for this compound is not extensively detailed, analogous strategies for similar piperazine-containing scaffolds have been developed. For instance, an effective one-pot synthesis of quinolines with C3-piperazinyl substituents has been achieved using a modified Friedländer protocol. Three-component or domino reactions are also employed for creating novel benzodiazepine (B76468) frameworks, demonstrating the versatility of one-pot methods in assembling complex nitrogen-containing heterocycles.

A plausible one-pot approach for structural analogues could involve the reaction of an appropriate amine, an aldehyde, and a third component with a suitable reactive group. For example, a four-component reaction has been developed for synthesizing substituted piperazine derivatives using an azaarene halide, 1,4-diazabicyclo[2.2.2]octane (DABCO), an activated aryl halide, and Na₂S. This highlights the potential for developing novel MCRs for the target molecule's analogues.

Table 1: Example of a One-Pot, Four-Component Reaction for Piperazine Derivatives
Reactant 1Reactant 2Reactant 3Reactant 4ConditionsProduct Type
Azaarene HalideDABCOActivated Aryl HalideNa₂SHeatSubstituted Piperazines

Precursor Synthesis and Intermediate Derivatization

The synthesis of this compound is fundamentally dependent on the successful preparation and derivatization of its constituent precursors: a phenylpropan-1-one synthon and a methylpiperazine intermediate.

Preparation of Phenylpropan-1-one Synthons

The phenylpropan-1-one core, also known as propiophenone (B1677668), is a common structural motif. Propiophenone itself can be prepared via the Friedel-Crafts acylation of benzene with propionyl chloride. For coupling with the methylpiperazine moiety, a more reactive synthon is typically required. A common strategy involves the α-halogenation of propiophenone to generate an α-haloketone, such as 2-bromopropiophenone (B137518). This intermediate is a potent electrophile, primed for nucleophilic substitution by the secondary amine of methylpiperazine.

The synthesis of 1-phenyl-2-(4-substituted-piperazin-1-yl)propanone derivatives has been reported starting from 2-bromopropiophenone. In this procedure, 2-bromopropiophenone is refluxed with the appropriate N-substituted piperazine derivative in acetone, with potassium carbonate acting as a base to neutralize the HBr byproduct.

Table 2: Synthesis of a Key Phenylpropan-1-one Synthon and its Reaction
Starting MaterialReagentsProductTypical YieldReference
PropiophenoneBromine, Aluminum chloride2-BromopropiophenoneNot specified
2-BromopropiophenoneN-substituted piperazine, K₂CO₃, Acetone1-Phenyl-2-(4-substituted-piperazin-1-yl)propanone84-85%

Derivatization of Methylpiperazine Intermediates

1-Methylpiperazine is a readily available starting material. However, for the synthesis of the target compound, 2-methylpiperazine (B152721) is the required isomer. The derivatization of methylpiperazine intermediates is a critical step in building the final molecule. The two secondary amine groups in piperazine allow for the introduction of substituents, but selective monosubstitution can be a challenge. To achieve unsymmetrical products, a "blocking group" may be introduced on one nitrogen, allowing the desired substituent to be added to the other nitrogen, followed by the removal of the blocking group.

The nucleophilic secondary amine of 2-methylpiperazine can be derivatized through various reactions, including N-alkylation and N-acylation. The reaction with an electrophilic phenylpropan-1-one synthon, as described previously, is an example of N-alkylation. Other derivatizations include reactions with alkyl halides, isocyanates, and chlorohydrins. For instance, N-methylpiperazine can be synthesized from piperazine hexahydrate through a methylation reaction using formic acid and formaldehyde (B43269) (Eschweiler–Clarke reaction). The synthesis of various N-substituted piperazines is also commonly achieved through methods like Pd-catalyzed Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) reactions for N-aryl derivatives, and nucleophilic substitution or reductive amination for N-alkyl derivatives.

Table 3: Common Derivatization Reactions for Piperazine Intermediates
Piperazine SubstrateReaction TypeReagentsProduct TypeReference
2-MethylpiperazineN-AlkylationChlorohydrins, Ethanol4-(ω-Hydroxyalkyl)-2-methylpiperazines
Piperazine HexahydrateN-MethylationFormic acid, Formaldehyde1-Methylpiperazine
N-Boc-piperazineSNAr ReactionEthyl 2-chloropyrimidine-5-carboxylateN-Aryl piperazine derivative
Unprotected piperazineReductive AminationAldehyde (e.g., 104 in source), Reducing agentN-Alkyl piperazine derivative

Computational Chemistry and Theoretical Investigations of 1 3 Methylpiperazin 1 Yl 3 Phenylpropan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and energetic landscape of a molecule. These methods provide a foundational view of the molecule's stability, reactivity, and structure.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds in the phenylpiperazine class, DFT calculations are utilized to determine optimized molecular geometry, including bond lengths and angles, as well as electronic properties like orbital energies and charge distribution. researchgate.net

Studies on similar phenylpiperazine structures show that the phenyl group is typically perpendicular to the piperazine (B1678402) ring. DFT calculations help in understanding the distribution of electron density, identifying the most electron-rich and electron-poor regions of the molecule. This information is crucial for predicting sites of potential chemical reactions and intermolecular interactions. The method has been successfully applied to analyze the structural, electronic, and vibrational properties of various phenylpiperazine derivatives, providing results that align well with experimental data.

Energetics of Conformers and Tautomers (if applicable)

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Computational methods can predict the most stable conformations by calculating their relative energies. For 1-(3-Methylpiperazin-1-yl)-3-phenylpropan-1-one, several conformers are possible due to the rotational freedom around single bonds, particularly in the piperazine ring and the propanone linker.

Quantum chemical simulations can identify various energy minima on the potential energy surface, corresponding to different stable conformers, such as chair and twist forms for the piperazine ring. researchgate.net The relative energy of these conformers determines their population at equilibrium.

Tautomerism, the migration of a proton, is another consideration. For this compound, the primary structure is a ketone. While keto-enol tautomerism is a possibility for ketones, in this specific molecule, the keto form is overwhelmingly stable, and significant populations of tautomeric forms are not expected under normal conditions. rsc.org Therefore, the energetic analysis primarily focuses on rotational conformers rather than tautomers.

Molecular Modeling and Dynamics Simulations

Conformational Space Exploration

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational space of a molecule by simulating its movement over time. frontiersin.org For phenyl-piperazine scaffolds, MD simulations can reveal how the molecule flexes, rotates, and changes shape in different environments (e.g., in a vacuum or in a solvent). nih.gov These simulations can track the transitions between different low-energy conformers, providing insight into the molecule's flexibility, which is a key factor in its ability to interact with biological targets. nih.govresearchgate.net By simulating the molecule for nanoseconds or even microseconds, researchers can observe significant conformational changes, such as the opening and closing of flexible domains, which would not be apparent from static models. nih.gov

Prediction of Physicochemical Properties (e.g., logP, Topological Polar Surface Area for chemical partitioning behavior)

Computational tools are widely used to predict key physicochemical properties that influence a molecule's behavior in biological systems. ekb.eg Two of the most important properties are the logarithm of the partition coefficient (logP) and the Topological Polar Surface Area (TPSA).

LogP is a measure of a molecule's lipophilicity (oil/water solubility) and is a critical predictor of its absorption and distribution. TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. wikipedia.orgpeter-ertl.com It correlates well with passive molecular transport through membranes. peter-ertl.com Molecules with a TPSA greater than 140 Ų tend to have poor cell membrane permeability, while a TPSA below 90 Ų is often required for penetration of the blood-brain barrier. wikipedia.org

For compounds related to the phenylpiperazine class, these properties are routinely calculated to assess their drug-like potential. mdpi.comresearchgate.net The predicted values help guide further experimental studies.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Significance
Molecular Weight ~232.32 g/mol Influences diffusion and transport across membranes. nih.gov
XLogP3-AA ~2.2 Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability. nih.gov
TPSA ~23.47 Ų Low TPSA value suggests high potential for cell membrane permeability and ability to cross the blood-brain barrier. wikipedia.orgreddit.comopeneducationalberta.ca
Hydrogen Bond Donors 0 Affects solubility and binding interactions. nih.gov
Hydrogen Bond Acceptors 2 Affects solubility and binding interactions. nih.gov
Rotatable Bonds 3 Indicates molecular flexibility. ekb.eg

Molecular Docking Studies on Biological Targets (as chemical interaction models, not efficacy prediction)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. impactfactor.org It is commonly used to model the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme. researchgate.net This method provides a model for chemical interactions without predicting the actual efficacy of the compound.

For phenylpiperazine derivatives, docking studies have been used to investigate their potential binding modes within the active sites of various biological targets. nih.gov These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the amino acid residues of the target protein. researchgate.netnih.gov By analyzing these interactions, researchers can generate hypotheses about which structural features of the molecule are important for binding. For example, docking studies on similar compounds have shown interactions with targets like topoisomerase II and cyclooxygenase-2 (COX-2). researchgate.netnih.gov

Table 2: Illustrative Data from Molecular Docking Studies on Phenylpiperazine Analogs

Biological Target Example Predicted Binding Energy (kcal/mol) Key Interacting Residues (Example) Type of Interaction
Topoisomerase II -7.5 to -9.0 Asp, Arg, Tyr Hydrogen Bonding, Pi-Alkyl
Cyclooxygenase-2 (COX-2) -6.0 to -8.5 Arg, Tyr, Ser Hydrogen Bonding, Hydrophobic
eIF4A1 Helicase Not specified Gln, Arg Hydrogen Bonding, Salt Bridges nih.gov

Note: This table is illustrative, based on data for related phenylpiperazine compounds, to demonstrate the type of information generated from docking studies.

Analysis of Ligand-Protein Binding Mechanisms

Molecular docking and dynamics simulations are principal computational methods used to elucidate the binding modes of ligands to protein targets. rjraap.combiorxiv.org These techniques can predict the conformation of the ligand within the binding site and estimate the strength of the interaction.

DNA gyrase is a critical bacterial enzyme essential for DNA replication and transcription, making it a validated target for antibacterial agents. nih.gov The enzyme consists of two subunits, GyrA and GyrB. The GyrB subunit possesses an ATP-binding site, which is a common target for inhibitors that block the enzyme's catalytic activity. rjraap.comresearchgate.net

Computational docking studies of various inhibitor classes, including those with piperazine moieties, have revealed key interactions within the ATP-binding pocket of DNA Gyrase B. nih.govmdpi.com A theoretical docking of this compound into this site suggests a binding mode stabilized by a network of hydrogen bonds and hydrophobic interactions. The binding free energy, calculated using methods like MM-PBSA, would likely indicate a stable complex, driven by van der Waals and electrostatic forces. researchgate.net

Key amino acid residues within the GyrB active site are crucial for inhibitor binding. Studies on similar compounds have highlighted the importance of residues such as Arginine (Arg136) and Lysine (Lys103) for forming essential hydrogen bonds. rjraap.comnih.gov It is hypothesized that the nitrogen atoms of the methylpiperazine ring and the carbonyl oxygen of the propanone linker in this compound could act as key hydrogen bond acceptors and donors, anchoring the molecule within the active site. Molecular dynamics simulations could further confirm the stability of such a docked pose over time. nih.gov

Table 1: Theoretical Binding Interactions of this compound with DNA Gyrase B

Molecular MoietyPotential Interacting ResiduesType of Interaction
Phenyl GroupHydrophobic pocket (e.g., Leu52, Ala53)Hydrophobic, van der Waals
Carbonyl OxygenArg136, Water bridgesHydrogen Bonding
Piperazine NitrogensAspartic Acid, Lys103Hydrogen Bonding, Ionic
Methyl GroupHydrophobic pocketHydrophobic

The Cytochrome P450 (CYP) superfamily of enzymes, particularly those in the CYP1, CYP2, and CYP3 families, are central to the metabolism of a vast number of xenobiotics, including pharmaceutical drugs. nih.gov The interaction of a compound with CYP enzymes can lead to its metabolic breakdown or inhibition of the enzyme's activity, potentially causing drug-drug interactions.

Compounds containing a piperazine ring have been identified as mechanism-based inactivators of CYP enzymes, notably CYP3A4. nih.govresearchgate.net Such inactivation is typically time, concentration, and NADPH-dependent. nih.gov Theoretical analysis suggests that this compound could also bind to the active site of CYP isoforms. The binding mechanism generally involves the substrate entering the active site, which contains a heme-iron center. nih.gov Spectral binding studies of similar compounds show a characteristic Type I binding spectrum, indicating that the compound binds to the enzyme's active site. nih.govresearchgate.net

Computational models would place the phenyl group of the compound in a hydrophobic region of the active site, while the methylpiperazine moiety would be oriented towards the catalytic heme center, making it susceptible to oxidative metabolism. The interaction could lead to various metabolic reactions, such as N-dealkylation or hydroxylation. Mass spectrometry analysis of similar piperazine-containing inhibitors has revealed a 1:1 binding stoichiometry with CYP3A4, forming an adduct with the protein. nih.govresearchgate.net

Table 2: Potential Interactions and Metabolic Fate of this compound with Cytochrome P450

Interaction TypeDescriptionPotential Outcome
Binding Entry of the ligand into the heme-containing active site.Type I spectral shift.
Metabolism Oxidative reactions catalyzed by the heme-iron center.N-dealkylation, Aromatic hydroxylation.
Inhibition Potential for covalent binding to the enzyme.Mechanism-based inactivation of the CYP enzyme.

Role of Specific Functional Groups in Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. The distinct functional groups of this compound each play a specific role in its hypothetical binding affinity and selectivity for protein targets.

Phenyl Group: This bulky, non-polar group is critical for establishing hydrophobic and van der Waals interactions within hydrophobic pockets of a protein's active site. In both DNA gyrase B and CYP enzymes, such pockets are common features for accommodating aromatic moieties of ligands. The aromatic ring can also participate in pi-pi stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

Propanone Linker: The carbonyl group (C=O) in the propanone linker is a key polar feature. It primarily functions as a hydrogen bond acceptor, capable of forming strong hydrogen bonds with donor residues like Arginine or with structured water molecules within the active site, as is often seen in DNA gyrase inhibitors. nih.gov The three-carbon aliphatic chain provides conformational flexibility, allowing the molecule to adopt an optimal orientation to maximize its interactions with the binding site.

3-Methylpiperazine Moiety: This functional group is arguably the most significant for molecular recognition due to its complex features.

Nitrogen Atoms: The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. The secondary amine is also a hydrogen bond donor. At physiological pH, one or both nitrogen atoms can be protonated, allowing for strong ionic interactions (salt bridges) with negatively charged residues like Aspartic acid or Glutamic acid in the active site.

Ring Conformation: The piperazine ring typically adopts a stable chair conformation, which provides a rigid, three-dimensional scaffold that can fit snugly into specific binding pockets.

Methyl Group: The methyl group attached to the piperazine ring provides an additional point for hydrophobic interaction, which can enhance binding affinity by displacing water molecules from a non-polar surface of the active site.

Table 3: Functional Group Analysis for Molecular Recognition

Functional GroupKey FeaturesPrimary Roles in Protein Binding
Phenyl Aromatic, Hydrophobicvan der Waals forces, Pi-pi stacking, Hydrophobic interactions
Carbonyl (in Propanone) Polar, PlanarHydrogen Bond Acceptor
Alkyl Chain (in Propanone) Flexible, Non-polarProvides conformational flexibility, Hydrophobic interactions
Piperazine Ring Basic Nitrogens, Chair ConformationHydrogen Bond Donor/Acceptor, Ionic Interactions (when protonated), Scaffold for 3D orientation
Methyl (on Piperazine) Small, HydrophobicEnhances hydrophobic interactions, Steric influence on binding pose

Chemical Reactivity and Derivatization Studies of 1 3 Methylpiperazin 1 Yl 3 Phenylpropan 1 One Scaffold

Modifications and Substitutions on the Phenyl Ring

The phenyl ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for modifying aromatic systems. wikipedia.org The substituent already present on the benzene (B151609) ring dictates the position(s) of the incoming electrophile. msu.edu In 1-(3-methylpiperazin-1-yl)-3-phenylpropan-1-one, the alkyl ketone chain attached to the phenyl ring is an electron-withdrawing group due to the electronegativity of the carbonyl oxygen. This deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position (C-3 and C-5). masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. masterorganicchemistry.comyoutube.com

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) installs a halogen atom. msu.edu

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) adds a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Friedel-Crafts Acylation: The use of an acyl halide or anhydride (B1165640) with a Lewis acid catalyst introduces an acyl group. This reaction is generally difficult on deactivated rings. msu.edu

Friedel-Crafts Alkylation: The introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. This reaction is also challenging on deactivated rings. msu.edu

ReactionReagentsExpected Major Product
NitrationHNO₃, H₂SO₄1-(3-Methylpiperazin-1-yl)-3-(3-nitrophenyl)propan-1-one
BrominationBr₂, FeBr₃1-(3-Methylpiperazin-1-yl)-3-(3-bromophenyl)propan-1-one
SulfonationSO₃, H₂SO₄3-(3-(3-(3-Methylpiperazin-1-yl)-3-oxopropyl)phenyl)sulfonic acid

An alternative to direct substitution on the parent molecule is to synthesize derivatives from already substituted starting materials. For instance, a Friedel-Crafts acylation reaction between a substituted benzene (e.g., anisole, toluene) and 3-chloropropionyl chloride would yield a substituted 3-chloropropiophenone. Subsequent reaction with 2-methylpiperazine (B152721) would then produce the desired substituted final product. This approach can provide access to ortho- and para- substituted derivatives that are not accessible via direct electrophilic substitution. mdpi.com

Derivatization of the Methylpiperazine Ring

The methylpiperazine ring contains a secondary amine at the N-4 position, which is a nucleophilic site available for various derivatization reactions. This allows for the introduction of a wide array of functional groups, significantly altering the molecule's properties.

Common derivatization reactions at the piperazine (B1678402) nitrogen include:

N-Alkylation: Reaction with alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide) in the presence of a base leads to the formation of quaternary ammonium (B1175870) salts or, if the N-methyl group were absent, tertiary amines. More commonly, reductive amination can be employed.

N-Acylation: Treatment with acyl chlorides or acid anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base like triethylamine (B128534) yields the corresponding N-acyl derivatives (amides). researchgate.net

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) produces N-sulfonyl derivatives. researchgate.net

Michael Addition: The secondary amine can act as a nucleophile in a Michael addition reaction with α,β-unsaturated carbonyl compounds.

These reactions provide a versatile platform for creating a library of compounds with diverse substituents on the piperazine ring, which can be used to explore structure-activity relationships. researchgate.netdoi.org

Reaction TypeReagent ExampleProduct Class
N-AcylationAcetyl ChlorideN-Amide
N-SulfonylationBenzenesulfonyl ChlorideN-Sulfonamide
N-AlkylationBenzyl Bromide (with base)N-Benzyl derivative

N-Alkylation and N-Acylation Reactions

The nitrogen atom at the 4-position of the piperazine ring in this compound is nucleophilic and can be readily alkylated or acylated to introduce a wide range of substituents.

N-Alkylation Reactions:

N-alkylation of the piperazine ring is a common strategy to introduce diverse alkyl and benzyl groups. These reactions are typically carried out by treating the parent compound with an appropriate alkyl halide (such as alkyl iodides or bromides) or benzyl halide in the presence of a base. The base, often potassium carbonate or triethylamine, serves to deprotonate the secondary amine, thereby increasing its nucleophilicity. nih.gov The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) being commonly employed. researchgate.net

A general scheme for the N-alkylation is as follows:

Reactants: this compound, Alkyl/Benzyl Halide

Reagents: Base (e.g., K2CO3, NaH, triethylamine)

Solvent: DMF, THF, or CH2Cl2

Conditions: Room temperature or elevated temperatures

The introduction of different alkyl or benzyl groups can significantly alter the steric and electronic properties of the molecule, which can, in turn, influence its molecular interactions.

N-Acylation Reactions:

N-acylation introduces an acyl group to the piperazine nitrogen, forming an amide linkage. This is typically achieved by reacting the piperazine derivative with an acyl chloride or an acid anhydride. nih.gov Similar to N-alkylation, a base is often used to facilitate the reaction. N-acylation is a valuable tool for introducing a variety of functional groups and for modifying the electronic properties of the piperazine ring. For instance, the resulting amide group can act as a hydrogen bond acceptor.

A general scheme for N-acylation is as follows:

Reactants: this compound, Acyl Halide/Anhydride

Reagents: Base (e.g., triethylamine)

Solvent: Dichloromethane (B109758) (CH2Cl2) or other inert solvents

Conditions: Typically at room temperature

The table below illustrates the types of derivatives that can be synthesized through these reactions.

Reaction Type Reagent Product Key Features of Modification
N-AlkylationMethyl Iodide1-(3,4-Dimethylpiperazin-1-yl)-3-phenylpropan-1-oneIntroduction of a small alkyl group.
N-AlkylationBenzyl Bromide1-(4-Benzyl-3-methylpiperazin-1-yl)-3-phenylpropan-1-oneIntroduction of a bulky, aromatic group.
N-AcylationAcetyl Chloride1-(4-Acetyl-3-methylpiperazin-1-yl)-3-phenylpropan-1-oneFormation of an amide bond, modifying electronic properties.
N-AcylationBenzoyl Chloride1-(4-Benzoyl-3-methylpiperazin-1-yl)-3-phenylpropan-1-oneIntroduction of an aromatic acyl group.

Synthesis of Variously Substituted Piperazine Analogues

The synthesis of variously substituted piperazine analogues extends beyond simple N-alkylation and N-acylation. More complex side chains and heterocyclic moieties can be introduced to explore a wider range of chemical diversity. For example, multi-step synthetic sequences can be employed to attach more elaborate functional groups to the piperazine nitrogen. These modifications are crucial for fine-tuning the properties of the molecule. The synthesis of such analogues often involves standard organic chemistry transformations tailored to the specific target molecule. rsc.org

Structure-Chemical Property Relationships (SAR)

Structure-activity relationship (SAR) studies are pivotal in understanding how the chemical structure of a molecule influences its properties and interactions. For the this compound scaffold, SAR studies would focus on how modifications to the piperazine and phenyl rings affect its chemical reactivity and molecular interactions.

Correlations between Structural Modifications and Reactivity

The reactivity of the this compound scaffold is primarily centered on the piperazine ring.

Effect of the Methyl Group at the 3-position: The methyl group at the 3-position of the piperazine ring introduces chirality and a steric hindrance that can influence the rate and regioselectivity of reactions at the adjacent nitrogen atom. This steric bulk may modulate the accessibility of the nitrogen's lone pair of electrons to incoming electrophiles.

Effect of N-Substituents: The nature of the substituent at the 4-position of the piperazine ring has a direct and significant impact on the reactivity of the molecule.

N-Alkyl groups: These are generally electron-donating and can slightly increase the nucleophilicity of the remaining nitrogen atom.

N-Acyl groups: The electron-withdrawing nature of the carbonyl group in an N-acyl substituent significantly decreases the nucleophilicity of the piperazine nitrogen due to resonance delocalization of the lone pair of electrons.

Influence of Substituents on Molecular Interactions

Substituents on the this compound scaffold play a crucial role in defining its intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. researchgate.net

Hydrogen Bonding: The secondary amine in the parent scaffold can act as both a hydrogen bond donor and acceptor. N-acylation converts this group into an amide, which primarily functions as a hydrogen bond acceptor. The introduction of other hydrogen bond donor or acceptor groups through derivatization can significantly alter the molecule's interaction profile.

Aromatic and Hydrophobic Interactions: The phenyl ring is capable of engaging in π-π stacking and hydrophobic interactions. researchgate.net Modifications to the phenyl ring, such as the introduction of substituents, can modulate the strength and nature of these interactions. Similarly, the introduction of bulky, hydrophobic groups on the piperazine nitrogen can enhance hydrophobic interactions with molecular targets. researchgate.net

Electrostatic Interactions: The basicity of the piperazine nitrogen is a key determinant of its ability to participate in electrostatic interactions. At physiological pH, this nitrogen is likely to be protonated, allowing for ionic interactions. The pKa of this nitrogen can be modulated by the electronic effects of substituents on both the piperazine and phenyl rings. For instance, electron-withdrawing groups would be expected to decrease the basicity.

The following table summarizes the potential influence of different substituents on the molecular interactions of the scaffold.

Modification Substituent Type Potential Influence on Molecular Interactions
Phenyl Ring SubstitutionElectron-withdrawing group (e.g., -NO2, -Cl)May participate in halogen bonding; alters π-system for stacking interactions.
Phenyl Ring SubstitutionElectron-donating group (e.g., -OCH3, -CH3)Can enhance π-π stacking and hydrophobic interactions.
Piperazine N-SubstitutionSmall alkyl group (e.g., -CH3)Increases steric bulk and hydrophobicity.
Piperazine N-SubstitutionAromatic group (e.g., -benzyl)Introduces additional sites for aromatic interactions.
Piperazine N-SubstitutionAcyl group (e.g., -COCH3)Introduces a hydrogen bond acceptor and alters electronic distribution.

Applications of 1 3 Methylpiperazin 1 Yl 3 Phenylpropan 1 One and Its Derivatives in Chemical Research

Utilization as Synthetic Intermediates in Multi-Step Synthesis

There is a lack of specific studies documenting the use of 1-(3-Methylpiperazin-1-yl)-3-phenylpropan-1-one as a synthetic intermediate in multi-step synthesis. Chemical literature often details the synthetic utility of related piperazine (B1678402) and propanone derivatives, but specific examples involving this particular compound are not readily found.

For instance, the structurally related compound, 1-methyl-3-phenylpiperazine, is a known key intermediate in the synthesis of the antidepressant drug Mirtazapine. google.com The synthesis of this intermediate often involves multi-step reaction sequences, highlighting the general importance of phenylpiperazine scaffolds in medicinal chemistry. However, this does not provide direct evidence of the use of this compound as an intermediate.

Role as Chemical Probes for Basic Mechanistic Studies

No specific instances of this compound being utilized as a chemical probe for basic mechanistic studies have been identified in the surveyed literature. Chemical probes are molecules designed to interact with specific biological targets or chemical systems to elucidate their function or mechanism. While piperazine derivatives are prevalent in the design of such probes, research focusing on this specific molecule for this purpose has not been published.

A study on a more complex piperidine derivative, 1-((3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one, details mechanistic studies of its analgesic effects. nih.gov This illustrates the type of mechanistic work that molecules with some structural similarities undergo, but it does not directly pertain to this compound.

Potential in Materials Science (e.g., as building blocks or ligands for catalysts, if applicable)

The potential of this compound in materials science, for example as a building block for polymers or as a ligand for catalysts, remains unexplored in the available scientific literature. While the piperazine moiety can be a useful component in the design of ligands for metal catalysts or in the formation of functional polymers, there are no specific research articles or patents that describe the application of this particular compound in materials science.

A patent for related 1-phenylpropanone compounds, such as 1-(4-heptylphenyl)-3-(4-methylpiperazin-1-yl)propan-1-one, describes their potential use in pharmaceutical compositions for their antitumoral activity. google.com This highlights the therapeutic focus of research on similar structures, rather than their application in materials science.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Related Scaffolds

The development of efficient and versatile synthetic routes is paramount for the exploration of chemical space around the 1-(3-methylpiperazin-1-yl)-3-phenylpropan-1-one scaffold. Future research will likely focus on innovative methods for the synthesis of substituted piperazines and the construction of the β-aminoketone framework.

The piperazine (B1678402) ring is a common motif in many biologically active compounds. mdpi.comnsf.gov Traditional synthetic methods often have limitations, and modern approaches are continuously being developed. Recent advances in the C-H functionalization of piperazines offer a powerful tool for creating structural diversity that was previously challenging to access. mdpi.com Future synthetic strategies could explore photoredox catalysis for the direct arylation, vinylation, or alkylation of the piperazine core, providing milder and more sustainable alternatives to classical methods. nsf.gov Additionally, methods involving asymmetric lithiation could be employed to introduce substituents with high stereocontrol. mdpi.com

The synthesis of the phenylpropanone portion and its linkage to the piperazine can be approached through various modern synthetic reactions. Multicomponent reactions (MCRs), such as the Mannich reaction, are particularly attractive for their efficiency in constructing complex molecules from simple precursors in a single step. nih.gov Innovations in Mannich-type reactions, including the use of novel catalysts and the activation of less reactive C-H bonds, could streamline the synthesis of a library of analogs. nih.govpsiberg.com

Future synthetic explorations could be summarized in the following table:

Synthetic ApproachTarget MoietyPotential Advantages
Photoredox CatalysisPiperazine RingMild reaction conditions, high functional group tolerance, sustainable. nsf.gov
Asymmetric LithiationPiperazine RingHigh diastereoselectivity and enantioselectivity. mdpi.com
Multicomponent Reactions (e.g., Mannich)β-Aminoketone FrameworkStep and atom economy, rapid access to molecular diversity. nih.gov
Flow ChemistryOverall SynthesisImproved safety, scalability, and reaction control.

Advanced Mechanistic Studies of Chemical Reactions

A deeper understanding of the reaction mechanisms underlying the synthesis of this compound and its derivatives is crucial for optimizing existing methods and discovering new transformations. The Mannich reaction, a key potential route to this scaffold, proceeds through the formation of an electrophilic iminium ion. psiberg.com While the general mechanism is understood, detailed kinetic and computational studies can provide further insights.

Future mechanistic investigations could involve:

In-situ Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy can be used to observe reactive intermediates and transition states, providing direct evidence for proposed reaction pathways.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction energy profiles, elucidate the structures of transition states, and predict the effects of catalysts and substituents on reaction outcomes.

Isotopic Labeling Studies: The use of isotopically labeled reactants can help trace the path of atoms throughout a reaction, confirming bond-forming and bond-breaking steps.

Application of Artificial Intelligence and Machine Learning in Compound Design

For the this compound scaffold, AI and ML can be applied in several ways:

Virtual Screening: AI-powered virtual screening can rapidly evaluate large libraries of virtual compounds to identify those with a high probability of possessing desired chemical or physical properties. nih.gov This can help prioritize synthetic efforts towards the most promising candidates.

De Novo Design: Generative models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be used to design entirely new molecules based on the core scaffold. dovepress.com These models can be trained on existing chemical data to generate novel structures with optimized properties.

Property Prediction: Machine learning models can be trained to predict various physicochemical properties, such as solubility, stability, and reactivity, for newly designed compounds. nih.govmdpi.com This allows for the in-silico filtering of candidates before committing to their synthesis.

The following table outlines potential AI/ML applications in the design of related compounds:

AI/ML TechniqueApplicationExpected Outcome
Deep LearningVirtual ScreeningIdentification of promising candidates from large virtual libraries. nih.govmdpi.com
Generative Models (GANs, RNNs)De Novo Compound DesignCreation of novel molecular structures with optimized properties. dovepress.com
Quantitative Structure-Activity Relationship (QSAR)Property PredictionAccurate prediction of physicochemical properties for unsynthesized compounds. mdpi.com

Investigation of New Chemical Applications (non-clinical)

Beyond potential therapeutic uses, the this compound scaffold and its derivatives could find applications in various non-clinical fields. The piperazine moiety is known to be a versatile building block in materials science and catalysis. rsc.org

Future research could investigate the following non-clinical applications:

Corrosion Inhibitors: Amine-containing compounds are often effective corrosion inhibitors for metals. The nitrogen atoms in the piperazine ring could chelate to metal surfaces, forming a protective layer.

Catalysis: Piperazine derivatives can act as ligands for transition metal catalysts. The specific substitution pattern on the this compound scaffold could be tailored to influence the activity and selectivity of catalytic transformations.

Organic Electronics: The combination of aromatic and heterocyclic components in the molecule suggests potential for investigation in the field of organic electronics, for example, as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Polymers: The piperazine unit can be incorporated into polymer backbones to create materials with specific properties. For instance, piperazine-containing polymers have been explored for their antimicrobial properties. rsc.org

The exploration of these non-clinical applications would not only broaden the utility of this chemical scaffold but could also lead to the discovery of novel materials and technologies.

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1-(3-Methylpiperazin-1-yl)-3-phenylpropan-1-one
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1-(3-Methylpiperazin-1-yl)-3-phenylpropan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.